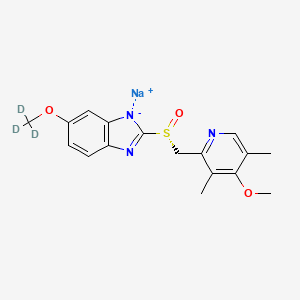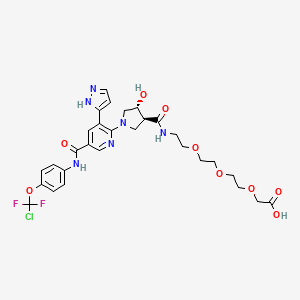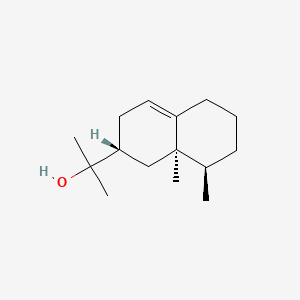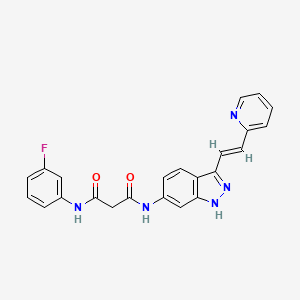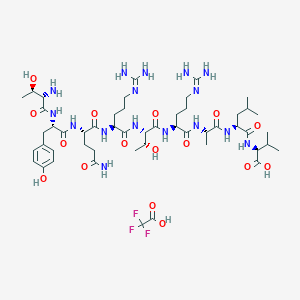
Influenza NP (147-155) (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza NP (147-155) (TFA) is a peptide derived from the nucleoprotein of the influenza virus. This peptide is recognized as a Kd-restricted epitope, which means it is a specific sequence of amino acids that is recognized by the immune system. The sequence of this peptide is Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val. It is used primarily in scientific research to study immune responses to influenza infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Influenza NP (147-155) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods: Industrial production of peptides like Influenza NP (147-155) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions: Influenza NP (147-155) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during synthesis.
Major Products: The major products formed from these reactions are modified peptides with altered properties, which can be used to study structure-function relationships .
Aplicaciones Científicas De Investigación
Influenza NP (147-155) (TFA) has several applications in scientific research:
Immunology: It is used to study T-cell responses to influenza infections. The peptide is recognized by cytotoxic T lymphocytes, making it useful for vaccine development and immunotherapy research.
Virology: Researchers use this peptide to understand the mechanisms of viral replication and immune evasion.
Drug Development: It serves as a model peptide for developing antiviral drugs targeting the nucleoprotein of the influenza virus.
Diagnostics: The peptide can be used in assays to detect influenza-specific immune responses in clinical samples
Mecanismo De Acción
The mechanism of action of Influenza NP (147-155) (TFA) involves its recognition by the immune system. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) class I molecules. Cytotoxic T lymphocytes recognize this complex and initiate an immune response to eliminate the infected cells. The peptide’s interaction with MHC class I molecules and T-cell receptors is crucial for its immunogenicity .
Comparación Con Compuestos Similares
Influenza NP (147-155): The non-TFA version of the peptide.
Other Influenza Nucleoprotein Epitopes: Peptides derived from different regions of the influenza nucleoprotein.
Comparison: Influenza NP (147-155) (TFA) is unique due to its specific sequence and the presence of TFA, which can influence its solubility and stability. Compared to other nucleoprotein epitopes, it has a distinct immunogenic profile, making it particularly useful for studying specific T-cell responses .
Propiedades
Fórmula molecular |
C50H83F3N16O16 |
|---|---|
Peso molecular |
1221.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 |
Clave InChI |
VQLHCJHAMBETDG-WBXRSTPVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

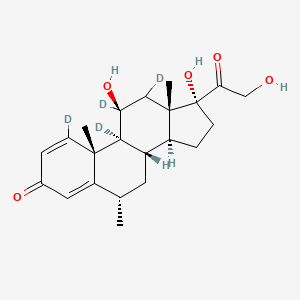

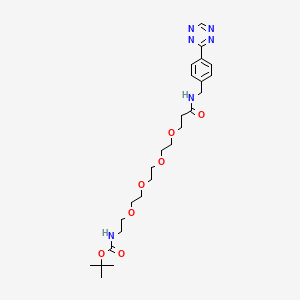
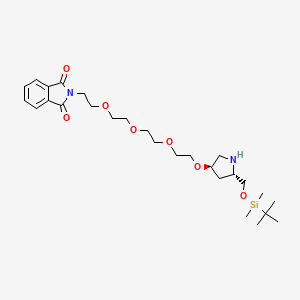
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
